![molecular formula C9H10N4O3 B1439075 N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine CAS No. 514200-90-9](/img/structure/B1439075.png)
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine
Overview
Description
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that features a furan ring attached to an imidazole ring
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are the sites potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan-containing compounds have been known to exhibit a wide range of biological and pharmacological properties, implying that they may affect multiple biochemical pathways .
Pharmacokinetics
For example, a novel propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that the ligand, n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, upon reaction with cu (ii), co (ii), ni (ii) and zn (ii) acetates yielded complexes with stoichiometric ratio 1:2 (m:l) . This suggests that the action of furan derivatives can be influenced by the presence of certain metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-4-nitroimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a reactor under controlled conditions. This approach can improve yield and reduce production time compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is primarily studied for its antimicrobial and anticancer properties. The imidazole derivatives have been recognized for their ability to interact with biological targets, acting as enzyme inhibitors or modulators. This compound's mechanism of action may involve the generation of reactive nitrogen species, which can induce stress responses leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of imidazole can inhibit tumor cell proliferation. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Analytical Chemistry
The compound's reactivity allows for its use in analytical applications, particularly in developing new methodologies for detecting biological molecules. Its unique structure can facilitate the design of probes or sensors that selectively bind to specific targets.
Application Example: Sensor Development
Researchers have utilized imidazole derivatives in the creation of electrochemical sensors for detecting biomolecules, leveraging their ability to undergo redox reactions. This application is critical in clinical diagnostics and environmental monitoring.
Molecular Biology
In molecular biology, this compound can be employed as a biochemical tool for studying enzyme function and cellular pathways. Its ability to modulate enzymatic activity makes it valuable in investigating metabolic pathways and disease mechanisms.
Example: Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into their roles in disease states, particularly in cancer metabolism.
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties such as electrical conductivity or thermal stability.
Research Example: Polymer Composites
Recent studies have investigated the synthesis of polymer composites containing this compound, aiming to improve mechanical strength and thermal properties for applications in electronics and aerospace industries.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-7H-purin-6-amine: A compound with a similar furan ring structure but different biological activity.
3-(2-furyl)acrylic acid: Another furan-containing compound with different chemical properties and applications.
Uniqueness
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to its combination of a furan ring and an imidazole ring with a nitro group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring and an imidazole ring with a nitro group, which contributes to its distinctive chemical reactivity and potential biological effects. Its molecular structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, yielding promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Bacillus subtilis | 4.69 |
These findings suggest that the compound has potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activity. A study focusing on similar imidazole derivatives reported that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting a potential pathway for further research .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the nitro group may play a critical role in its antimicrobial action by interfering with bacterial protein synthesis or DNA replication processes. The furan and imidazole moieties may also contribute to interactions with biological targets through hydrogen bonding and π-stacking interactions .
Case Studies and Research Findings
Several case studies have highlighted the biological potential of compounds similar to this compound:
- SARS-CoV-2 Inhibition : Research into furan-containing compounds has identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2, showcasing the relevance of furan structures in antiviral drug development .
- Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating effectiveness against Candida albicans with MIC values significantly lower than traditional antifungal agents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEUCUPZXDUBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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